4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid

Description

Structural Classification and Nomenclature within Organic Chemistry

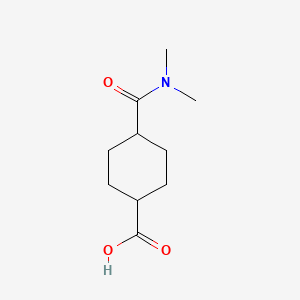

Within the systematic framework of organic chemistry, 4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid is classified as a disubstituted alicyclic carboxylic acid. The core of the molecule is the cyclohexane (B81311) ring, a non-aromatic, saturated carbocycle. The substituents, a carboxylic acid group (-COOH) and a dimethylcarbamoyl group (-C(=O)N(CH₃)₂), are located at the 1 and 4 positions of this ring, respectively. This specific arrangement, often in the trans configuration, is crucial for its application in stereospecific synthesis.

The compound's formal name, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.gov It is identified by the Chemical Abstracts Service (CAS) Registry Number 873458-57-2. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 873458-57-2 nih.gov |

| Molecular Formula | C₁₀H₁₇NO₃ nih.gov |

| Molecular Weight | 199.25 g/mol nih.gov |

| Synonyms | 4-dimethylcarbamoylcyclohexanecarboxylic acid, Trans-4-[(dimethylamino)carbonyl]cyclohexane-carboxylic acid nih.gov |

Cyclohexane-Based Scaffolds in Modern Organic Synthesis

The cyclohexane ring is a ubiquitous and fundamentally important structural motif in chemistry. fastercapital.compharmablock.com This scaffold is prevalent in a vast array of natural products, including steroids and some alkaloids, and serves as a foundational element in the synthesis of numerous pharmaceutical agents. fastercapital.compharmablock.com

In medicinal chemistry, the use of saturated rings like cyclohexane is a well-established strategy. The three-dimensional and conformationally defined nature of the cyclohexane scaffold allows for the precise spatial arrangement of functional groups. This is critical for optimizing interactions with biological targets such as enzymes and receptors. pharmablock.com Cyclohexane derivatives are key components in a wide range of therapeutics, from antiviral to anticancer agents. pharmablock.comacs.orgnih.gov For instance, substituted cyclohexanes are investigated as potential antimicrobial and anti-inflammatory agents. researchgate.net The stereochemistry of the substituents on the ring—whether they are on the same side (cis) or opposite sides (trans)—can dramatically influence the biological activity of the molecule. osti.gov

Role as a Versatile Building Block and Intermediate in Chemical Transformations

The utility of this compound in organic synthesis stems from its identity as a bifunctional building block. The presence of two reactive centers, the carboxylic acid and the amide, allows for a wide range of selective chemical modifications. The carboxylic acid group is a classic handle for forming amide bonds, esters, and other derivatives, often utilized in peptide synthesis and the creation of complex drug molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSWPZWDUZTSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873458-57-2 | |

| Record name | 4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Dimethylcarbamoyl Cyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid, two primary disconnections are most logical.

The most evident disconnection is at the amide bond (C-N bond) of the dimethylcarbamoyl group. This is a type of Functional Group Interconversion (FGI) that simplifies the target molecule to a known precursor, cyclohexane-1,4-dicarboxylic acid, and dimethylamine (B145610). This approach is highly efficient as cyclohexane-1,4-dicarboxylic acid is a readily accessible starting material.

A second strategy involves disconnecting a C-C bond, specifically the one connecting the carboxylic acid to the cyclohexane (B81311) ring. This pathway might envision a Grignard-type reaction where a cyclohexane ring bearing a dimethylcarbamoyl group and a suitable leaving group at the 4-position is converted into an organometallic reagent, which then reacts with carbon dioxide. However, the first strategy is generally more common and practical.

The preferred retrosynthetic pathway is therefore:

Amide Disconnection: The amide bond is disconnected to yield cyclohexane-1,4-dicarboxylic acid (or a mono-protected derivative) and dimethylamine.

Cyclohexane Ring Precursor: Cyclohexane-1,4-dicarboxylic acid itself can be derived from the catalytic hydrogenation of terephthalic acid, a widely available industrial chemical.

This analysis establishes a clear and efficient forward synthesis plan starting from terephthalic acid.

Multi-Step Synthetic Pathways to the Cyclohexane Core

The construction of the 1,4-disubstituted cyclohexane skeleton is the foundational phase of the synthesis.

The most industrially viable and common method for producing the cyclohexane-1,4-dicarboxylic acid core is the catalytic hydrogenation of terephthalic acid or its dialkyl esters, such as dimethyl terephthalate. google.com This reaction involves reducing the aromatic benzene (B151609) ring to a saturated cyclohexane ring while preserving the carboxylic acid functional groups.

The process typically involves:

Catalyst: A noble metal catalyst, commonly rhodium on a carbon support (Rh/C) or ruthenium (Ru), is used.

Solvent: Solvents like N-methyl-2-pyrrolidone (NMP) can be used as they are effective at dissolving the starting terephthalic acid. google.com

Conditions: The reaction is carried out under a high pressure of hydrogen gas and at elevated temperatures.

This hydrogenation is highly effective and produces a mixture of cis and trans isomers of cyclohexane-1,4-dicarboxylic acid. The specific isomer ratio can be influenced by the choice of catalyst and reaction conditions.

In the primary synthetic route starting from terephthalic acid, the carboxylic acid groups are integral to the starting material and are carried through the hydrogenation step. google.com The main challenge is not their introduction, but their selective functionalization in the subsequent steps.

To achieve mono-amidation, it is necessary to differentiate between the two identical carboxylic acid groups. A common strategy is to convert the dicarboxylic acid into a mono-ester. For instance, reacting cyclohexane-1,4-dicarboxylic acid with trimethylsilyl (B98337) diazomethane (B1218177) in a mixed solvent system can yield the mono-methyl ester, 4-(methoxycarbonyl)cyclohexanecarboxylic acid. prepchem.com This protects one carboxylic acid group as an ester, allowing the free carboxylic acid at the other position to be selectively converted into the amide.

Alternative methods for introducing a carboxylic acid group onto a pre-formed cyclohexane ring include the carboxylation of a Grignard reagent. This would involve converting a suitable bromocyclohexane (B57405) derivative into an organomagnesium compound, which is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid. youtube.com

Stereochemical Control and Diastereoselective Synthesis

The stereochemistry of 1,4-disubstituted cyclohexanes, such as this compound, is a critical aspect of their synthesis. The two substituents can be on the same side of the ring's plane, forming the cis isomer, or on opposite sides, forming the trans isomer. These two diastereomers can have different physical, chemical, and biological properties.

Control over the stereochemistry of the cyclohexane ring in 1,4-disubstituted derivatives is often achieved during the synthesis itself or through post-synthetic isomerization. A common synthetic route to cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding aromatic precursor, in this case, 4-(dimethylcarbamoyl)benzoic acid. The choice of catalyst and reaction conditions can significantly influence the resulting cis/trans ratio.

For instance, the hydrogenation of 4-alkylbenzoic acids using a ruthenium-nickel on carbon (Ru-Ni/C) catalyst has been shown to produce a mixture of cis and trans isomers. lookchem.com The initial hydrogenation may yield a non-equilibrium mixture of isomers. lookchem.com However, subsequent treatment under basic conditions, such as with an alkali-mediated isomerization, can be employed to enrich the more thermodynamically stable trans isomer. lookchem.com This stability is attributed to the diequatorial conformation of the substituents in the chair conformation of the cyclohexane ring, which minimizes steric hindrance.

The table below illustrates typical conditions that can be adapted for the diastereoselective synthesis of this compound, drawing parallels from the synthesis of similar 4-substituted cyclohexanecarboxylic acids.

| Method | Catalyst/Reagents | Typical Conditions | Predominant Isomer | Rationale |

| Catalytic Hydrogenation | Ru-Ni/C | 140-150°C, 3.0-4.0 MPa H₂ | Mixture, often favoring cis initially | Kinetic control during hydrogenation. |

| Isomerization | NaOH (aq) | 260-280°C, 3.0-4.0 MPa | trans | Thermodynamic control, favoring the more stable diequatorial conformer. |

It is important to note that the ratio of cis to trans isomers can be influenced by the catalyst, solvent, temperature, and pressure. google.comgoogle.com For example, in the synthesis of 1,4-cyclohexanedicarboxylic acid, the isomer ratio can be controlled by adjusting the reaction temperature and time during hydrolysis of the corresponding dimethyl ester. google.com

Once a mixture of cis and trans isomers of this compound is synthesized, their separation and characterization are crucial. Common methods for separating diastereomers include fractional crystallization and chromatography.

Fractional crystallization relies on the different solubilities of the cis and trans isomers in a particular solvent system. For instance, in the separation of aminomethyl-cyclohexane carboxylic acid isomers, recrystallization from an acetone-water mixture has been effective. researchgate.net Similarly, for 4-alkylcyclohexanecarboxylic acids, recrystallization from hexane (B92381) at low temperatures has been used to isolate the pure trans isomer. lookchem.com

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of cis and trans isomers. nih.gov The choice of the stationary phase and mobile phase is critical for achieving good resolution. nih.gov

Characterization of the separated isomers is typically performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for the cis and trans isomers.

In the ¹H NMR spectrum, the protons attached to the carbons bearing the substituents (C1 and C4) will exhibit different multiplicities and coupling constants depending on their axial or equatorial positions. For the trans isomer, where both substituents are preferably in the equatorial position, the axial protons at C1 and C4 will show a larger coupling constant with the adjacent axial protons compared to the equatorial protons of the cis isomer. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (around 12 ppm). pressbooks.pub

The ¹³C NMR spectrum also provides valuable information. The chemical shifts of the carbons in the cyclohexane ring will differ between the cis and trans isomers due to the different steric environments. The carboxyl carbon typically resonates in the range of 165-185 ppm. pressbooks.pub

The following table summarizes the expected NMR characteristics for the stereoisomers of this compound based on data for similar compounds.

| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |

| trans | Protons at C1 and C4 in axial positions, leading to larger coupling constants. | Distinct chemical shifts for ring carbons compared to the cis isomer. |

| cis | Protons at C1 and C4 in both axial and equatorial positions due to ring flipping, leading to averaged and often smaller coupling constants. | Different chemical shifts for ring carbons compared to the trans isomer. |

Green Chemistry Principles in Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations of atom economy, reaction efficiency, solvent selection, and waste minimization. nih.govmdpi.comwhiterose.ac.ukresearchgate.net

Atom economy is a measure of how many atoms of the reactants are incorporated into the desired product. nih.govmdpi.comwhiterose.ac.ukresearchgate.net Addition reactions, for example, have a 100% atom economy in theory. In the context of synthesizing this compound, a hydrogenation of 4-(dimethylcarbamoyl)benzoic acid is an addition reaction and thus has a high atom economy.

Reaction Mass Efficiency (RME) provides a more comprehensive measure by considering the yield, atom economy, and stoichiometry of the reactants. nih.gov It is calculated as the mass of the product divided by the total mass of reactants used in stoichiometric amounts.

The table below provides a hypothetical comparison of two synthetic steps that could be part of a route to this compound, illustrating the calculation of these metrics.

| Reaction Step | Reactants | Product | Theoretical Atom Economy (%) | Hypothetical Yield (%) | Reaction Mass Efficiency (%) |

| Amide Formation | 4-Carboxycyclohexanecarboxylic acid chloride + Dimethylamine | This compound + HCl | (MW of product / (MW of acid chloride + MW of dimethylamine)) * 100 | 90 | Atom Economy * Yield |

| Hydrogenation | 4-(Dimethylcarbamoyl)benzoic acid + 3H₂ | This compound | 100 | 95 | 95 |

Process Mass Intensity (PMI) is another important metric, particularly in the pharmaceutical industry, which considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the product. nih.govwhiterose.ac.uk A lower PMI indicates a more sustainable process.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of the waste generated in a chemical process. researchgate.net Ideally, reactions should be conducted in the absence of a solvent or in environmentally benign solvents such as water, ethanol, or supercritical fluids. researchgate.net

In the hydrogenation of benzoic acid derivatives, water or binary solvent systems including water have been shown to be effective. cabidigitallibrary.org For instance, a mixture of 1,4-dioxane (B91453) and water can enhance the selectivity of the hydrogenation of the aromatic ring while minimizing side reactions. cabidigitallibrary.org The use of tertiary amide solvents has also been explored in hydrogenation processes for preparing cyclohexane carboxylic acids. google.com

Waste minimization strategies include:

Catalyst Recycling: Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Solvent Recycling: Implementing procedures to recover and reuse solvents.

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in the same reactor without isolating intermediates, which reduces solvent usage and waste generation.

The following table provides a qualitative assessment of different solvents that could be considered for the synthesis of this compound, based on green chemistry principles.

| Solvent | Green Chemistry Considerations |

| Water | Environmentally benign, non-toxic, non-flammable. May require specific catalysts for solubility of organic substrates. |

| Ethanol | Renewable resource, biodegradable, low toxicity. |

| 1,4-Dioxane/Water | Can improve selectivity in hydrogenation. Dioxane has environmental and health concerns. |

| Tertiary Amides (e.g., NMP) | Effective for hydrogenation but are coming under increased regulatory scrutiny due to toxicity. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed. Requires specialized high-pressure equipment. |

By carefully selecting synthetic routes, reaction conditions, and solvents, the synthesis of this compound can be optimized to be both efficient in terms of stereochemical control and sustainable from an environmental perspective.

Iii. Reaction Pathways and Mechanistic Studies of 4 Dimethylcarbamoyl Cyclohexane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for a variety of chemical transformations, including nucleophilic acyl substitution and reduction.

The conversion of the carboxylic acid to esters or other amides is a fundamental transformation. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of esters from 4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid can be achieved under various conditions. Acid-catalyzed Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature by forming a highly reactive O-acylisourea intermediate.

Amide Bond Formation: Similarly, the carboxylic acid can be coupled with primary or secondary amines to form new amide bonds. This transformation is crucial in the synthesis of peptides and other complex molecules. The reaction is commonly mediated by peptide coupling reagents like DCC, EDC/HOBt (Hydroxybenzotriazole), or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). These reagents activate the carboxylic acid, allowing for efficient reaction with an amine nucleophile to yield the corresponding amide. The choice of coupling reagent and conditions can be optimized to minimize side reactions and prevent racemization if chiral amines are used.

| Transformation | Reagents | Solvent | General Conditions |

|---|---|---|---|

| Esterification | Alcohol, DCC, DMAP (cat.) | Dichloromethane (DCM) | 0 °C to room temperature |

| Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux |

| Amide Formation | Amine, EDC, HOBt | Dimethylformamide (DMF) | 0 °C to room temperature |

| Amide Formation | Amine, SOCl₂ | Dichloromethane (DCM) | 0 °C to room temperature |

A key aspect of the reactivity of this compound is the selective transformation of the carboxylic acid in the presence of the stable dimethylcarbamoyl group. The reduction of the carboxylic acid to a primary alcohol is a significant transformation.

Chemoselective reduction can be achieved using borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). nih.govresearchgate.net Borane reagents are known to selectively reduce carboxylic acids over amides and many other functional groups. nih.govyoutube.com The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. This selectivity is in contrast to stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would likely reduce both the carboxylic acid and the amide group. chemistrysteps.comyoutube.comyoutube.com

The reaction with borane proceeds under mild conditions and offers high yields, making it a preferred method for this type of selective transformation. The resulting 4-(hydroxymethyl)-N,N-dimethylcyclohexane-1-carboxamide is a valuable intermediate for further synthetic modifications.

| Product | Reagent | Solvent | Key Feature |

|---|---|---|---|

| 4-(Hydroxymethyl)-N,N-dimethylcyclohexane-1-carboxamide | BH₃·THF or BH₃·SMe₂ | Tetrahydrofuran (THF) | Chemoselective for carboxylic acid over the tertiary amide. nih.govresearchgate.net |

| 4-(Hydroxymethyl)-N,N-dimethylcyclohexane-1-carboxamide | TiCl₄ (cat.), NH₃BH₃ | Ethereal solvents | Catalytic system tolerant of various functional groups, including amides. nih.gov |

Reactivity of the Dimethylcarbamoyl Functional Group

The N,N-dimethylcarbamoyl group is generally a robust functional group, resistant to many common reaction conditions. However, it can undergo specific transformations such as hydrolysis and transamidation under forcing conditions or with specific catalysts.

Hydrolysis: The hydrolysis of the tertiary amide to yield 4-carboxycyclohexane-1-carboxylic acid (cyclohexane-1,4-dicarboxylic acid) requires harsh conditions, such as prolonged heating with strong acid or base. The stability of the amide bond is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond.

Transamidation: A more synthetically useful reaction is transamidation, where the dimethylamino group is displaced by another amine. This reaction is typically challenging for unactivated tertiary amides. However, methodologies have been developed using base-promoted or metal-catalyzed conditions. For instance, sodium tert-butoxide has been shown to mediate the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. researchgate.netmdpi.com This allows for the diversification of the amide functionality without affecting the carboxylic acid group, provided the latter is protected or present as its carboxylate salt.

While specific studies on this compound are limited, the carbamoyl (B1232498) group is known to function as a directing group in various chemical reactions. In the context of the cyclohexane (B81311) ring, it can influence the stereochemical outcome of reactions at adjacent or remote positions. This can occur through steric hindrance, where the bulky dimethylcarbamoyl group blocks one face of the molecule, or through electronic effects.

In reactions involving the formation of intermediates like carbocations or radicals on the cyclohexane ring, the amide group could potentially act as a neighboring group, participating in the reaction to form a cyclic intermediate that dictates the stereochemistry of the final product. dalalinstitute.comwikipedia.org For a reaction to proceed via neighboring group participation, the participating group must typically be positioned anti-periplanar to the leaving group, a condition that depends on the conformation of the cyclohexane ring. stackexchange.com The effectiveness of such participation would be highly dependent on the specific reaction conditions and the conformation (cis or trans) of the starting material.

Transformations Involving the Cyclohexane Ring System

The cyclohexane ring provides a stereochemically defined scaffold. The substituents can exist in either a cis or trans relationship, which significantly affects the molecule's shape and reactivity.

One important transformation is the potential for isomerization between the cis and trans diastereomers. Under certain conditions, typically involving heat or catalysis, the stereocenter at the C1 or C4 position could be epimerized, leading to a mixture of isomers. For related compounds like 4-aminocyclohexanecarboxylic acid, methods exist to convert the cis isomer to the thermodynamically more stable trans isomer. youtube.com

Furthermore, the cyclohexane ring itself can be synthesized via the hydrogenation of an aromatic precursor. For example, the catalytic hydrogenation of 4-(dimethylcarbamoyl)benzoic acid over a ruthenium or rhodium catalyst would yield this compound. The stereochemical outcome of this reduction (the cis/trans ratio) is highly dependent on the catalyst, solvent, and reaction conditions. For instance, the hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst in an aqueous basic solution has been shown to produce a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid. youtube.comyoutube.com A similar approach could be envisioned for the synthesis of the title compound.

Conformationally Influenced Reactivity

The reactivity of this compound is significantly influenced by the stereochemistry of its substituents on the cyclohexane ring, which exists predominantly in a chair conformation. The compound can exist as two geometric isomers: cis and trans.

In the cis isomer, one substituent is in an axial position while the other is in an equatorial position. Through a ring flip, these positions can interchange. The preferred conformation will have the bulkier substituent in the more stable equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgyoutube.com The relative steric bulk of the dimethylcarbamoyl and carboxylic acid groups would determine the conformational equilibrium.

In the trans isomer, both substituents can be in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. libretexts.orgspcmc.ac.in Consequently, the trans isomer is generally more stable than the cis isomer. fiveable.me

This conformational preference has direct implications for the reactivity of the functional groups. For instance, reactions involving the carboxylic acid, such as esterification, may proceed at different rates depending on whether the carboxyl group is in the sterically hindered axial position or the more accessible equatorial position. fiveable.mesci-hub.se Studies on analogous 1,4-disubstituted cyclohexanes have shown that equatorial substituents are more accessible and can facilitate certain reactions, while axial substituents may hinder the approach of a nucleophile, leading to a slower reaction rate. fiveable.me

Table 1: Hypothetical Relative Reaction Rates Based on Conformation

| Isomer | Conformation of -COOH | Steric Hindrance | Predicted Relative Rate of Esterification |

| trans | Equatorial | Low | Faster |

| cis | Axial/Equatorial Equilibrium | Moderate | Slower |

Electrophilic or Nucleophilic Substitution on the Ring (if applicable)

Direct electrophilic or nucleophilic substitution on the saturated cyclohexane ring of this compound is generally not a feasible reaction pathway under normal conditions.

Electrophilic Substitution: The C-H bonds of the cyclohexane ring are strong and non-polar, making the ring electron-rich and thus not susceptible to attack by electrophiles. dtic.mil Electrophilic substitution is characteristic of aromatic systems and does not readily occur on saturated carbocycles. byjus.comlibretexts.org Reactions such as radical substitution could occur under harsh conditions (e.g., UV light and halogens), but these are typically non-selective.

Nucleophilic Substitution: For a nucleophilic substitution to occur on the ring, a suitable leaving group would need to be present on one of the ring carbons. In the parent molecule, there are no such leaving groups. If a derivative were synthesized with a leaving group (e.g., a halogen), the rate and mechanism of substitution (SN1 or SN2) would be highly dependent on the conformation. For an SN2 reaction, a backside attack by the nucleophile is required. This is most efficient when the leaving group is in an axial position, as the approach to the anti-bonding orbital is less sterically hindered compared to an equatorial leaving group. libretexts.orgchemistrysteps.comquora.com An equatorial leaving group would require the nucleophile to approach through the cyclohexane ring, which is sterically unfavorable. libretexts.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound would involve studying the reactions of its carboxylic acid and amide functionalities.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the mechanism of reactions involving this compound. For example, the rate of esterification of the carboxylic acid group can be monitored over time to determine the reaction order and rate constant.

A typical kinetic study for the acid-catalyzed esterification with an alcohol (e.g., methanol) would involve tracking the concentration of the carboxylic acid or the ester product at various time points. The rate of esterification for cyclohexane carboxylic acids generally follows second-order kinetics. mdpi.comuobaghdad.edu.iq

Table 2: Hypothetical Kinetic Data for Esterification

| Time (min) | [Carboxylic Acid] (mol/L) | Rate (mol/L·s) |

| 0 | 0.100 | - |

| 10 | 0.085 | 2.5 x 10⁻⁵ |

| 20 | 0.073 | 2.0 x 10⁻⁵ |

| 30 | 0.064 | 1.5 x 10⁻⁵ |

From such data, the rate constant (k) can be determined using the appropriate rate law. Comparing the rate constants for the cis and trans isomers would provide quantitative insight into the conformational effects on reactivity. It is expected that the trans isomer, with its equatorial carboxylic acid group, would exhibit a higher rate constant than the cis isomer. acs.org

Identification of Intermediates and Transition States

Reactions of the carboxylic acid and amide groups are known to proceed through specific intermediates and transition states.

Carboxylic Acid Reactions (e.g., Fischer Esterification): The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the alcohol leads to the formation of a tetrahedral intermediate . sketchy.comsolubilityofthings.comlibretexts.org This intermediate then eliminates a molecule of water to form the ester. The formation and collapse of this tetrahedral intermediate are key steps in the reaction pathway. sketchy.com

Amide Reactions (e.g., Acid- or Base-Catalyzed Hydrolysis): Amide hydrolysis also proceeds through a tetrahedral intermediate . libretexts.orglibretexts.orgbyjus.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, followed by the attack of water. byjus.com The stability of this intermediate and the nature of the leaving group (dimethylamine) would influence the reaction rate.

Spectroscopic techniques, such as NMR and IR, could potentially be used to detect these transient intermediates under specific reaction conditions.

Computational Validation of Proposed Mechanisms

In the absence of extensive experimental data, computational chemistry provides a powerful tool for validating proposed reaction mechanisms. sapub.orgsapub.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for processes like esterification or amide hydrolysis.

These computational studies can:

Calculate the geometries and energies of reactants, products, transition states, and intermediates. mcmaster.ca

Determine the activation energies for different reaction steps, allowing for the prediction of reaction rates. researchgate.net

Visualize the transition state structures, providing insight into the atomic-level details of the mechanism.

Compare the energy profiles for reactions of the cis and trans isomers, thereby quantifying the influence of stereochemistry on reactivity.

For instance, a computational study could model the attack of methanol (B129727) on both the equatorial and axial conformers of the carboxylic acid group, providing a theoretical basis for the experimentally observed differences in reaction rates.

Iv. Advanced Structural Elucidation and Conformational Analysis

Detailed Spectroscopic Characterization

Spectroscopic analysis is fundamental to understanding the molecule's structure in both solution and solid states.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the molecule's preferred conformation in solution.

Given the 1,4-disubstituted cyclohexane (B81311) ring, the molecule can exist as cis and trans isomers, each of which can undergo chair-chair interconversion. The substituents can occupy either axial (a) or equatorial (e) positions. For the trans isomer, the diequatorial (e,e) conformation is overwhelmingly favored due to steric considerations. For the cis isomer, both chair conformations (a,e and e,a) would be populated, with the equilibrium favoring the conformation where the larger substituent (likely the dimethylcarbamoyl group) is in the equatorial position.

COSY (Correlated Spectroscopy): This experiment would reveal proton-proton scalar couplings through bonds. Key correlations would be observed between the methine protons at C1 and C4 and their adjacent methylene (B1212753) protons on the cyclohexane ring (C2, C6 and C3, C5, respectively). These correlations help trace the carbon framework of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons. For the favored trans-diequatorial conformer, NOESY would show strong cross-peaks between the axial protons on one side of the ring (e.g., H1a, H3a, H5a) and between the equatorial protons. Crucially, it would also reveal through-space correlations between the cyclohexane ring protons and the N-methyl protons of the dimethylcarbamoyl group, helping to define the orientation of this substituent relative to the ring.

Table 1: Predicted ¹H NMR NOESY Correlations for trans-4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid (Diequatorial Conformation)

| Interacting Protons | Expected NOE Intensity | Structural Implication |

|---|---|---|

| H1 (axial) ↔ H3/H5 (axial) | Strong | Confirms 1,3-diaxial relationship |

| H4 (axial) ↔ H2/H6 (axial) | Strong | Confirms 1,3-diaxial relationship |

| H1 (axial) ↔ H2/H6 (equatorial) | Medium | Proximity on the cyclohexane chair |

| H4 (axial) ↔ H3/H5 (equatorial) | Medium | Proximity on the cyclohexane chair |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. The spectra are sensitive to the chemical environment, including hydrogen bonding.

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the IR spectrum, typically centered around 3000 cm⁻¹, indicative of strong hydrogen bonding between carboxylic acid groups, likely forming dimers. The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹.

Amide Group: The tertiary amide C=O stretching vibration would be observed as a strong band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. Its precise position can indicate the degree of participation in intermolecular interactions.

Cyclohexane Ring: C-H stretching vibrations of the ring would be found just below 3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various bending and rocking modes of the cyclohexane skeleton.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Amide | C=O stretch | 1680 - 1630 |

| Cyclohexane/Methyl | C-H stretch | 2950 - 2850 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₇NO₃). Analysis of the fragmentation patterns in tandem MS/MS experiments can confirm the connectivity of the molecule.

Common fragmentation pathways would likely involve:

Loss of water (H₂O) from the carboxylic acid group.

Loss of the dimethylamino group (•N(CH₃)₂) or dimethylamine (B145610) (HN(CH₃)₂) .

Cleavage of the amide C-N bond .

Decarboxylation (loss of CO₂) .

Ring fragmentation of the cyclohexane core, often following initial losses of substituents.

X-ray Crystallography and Solid-State Structural Analysis

A single-crystal X-ray diffraction study would provide the most definitive picture of the molecule's structure in the solid state. For related 1,4-disubstituted cyclohexanecarboxylic acids, the cyclohexane ring typically adopts a chair conformation. researchgate.net

Crystal Packing and Intermolecular Interactions

In the crystalline state, molecules would be held together by a network of intermolecular forces.

Hydrogen Bonding: The most significant interaction would be the hydrogen bonding between the carboxylic acid groups. It is highly probable that molecules would form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very common motif for carboxylic acids in the solid state. researchgate.net

Other Interactions: Weaker C-H···O interactions involving the amide oxygen or the carboxylic acid oxygen as acceptors could also play a role in stabilizing the crystal packing. Pi-stacking is not possible for this molecule due to the absence of aromatic rings.

Conformational Preferences in the Crystalline State

X-ray analysis would confirm the cis or trans nature of the isolated crystalline isomer. It is expected that the thermodynamically more stable trans isomer, with both the carboxylic acid and dimethylcarbamoyl groups in equatorial positions to minimize steric strain, would be the form most readily crystallized. researchgate.net The precise bond lengths, bond angles, and torsion angles would be determined, providing a benchmark for the lowest-energy conformation of the molecule.

Conformational Dynamics of the Cyclohexane Ring

The flexibility of the cyclohexane ring allows it to adopt several conformations, with the chair form being the most stable. The interconversion between these forms and the influence of substituents are key aspects of its dynamic nature.

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a chair-chair interconversion or "ring flip." In this process, axial substituents become equatorial, and equatorial substituents become axial. This interconversion proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations.

For the parent cyclohexane molecule, this process has a significant energy barrier, which has been experimentally determined to be approximately 10-11 kcal/mol (about 45 kJ/mol). This barrier is low enough that at room temperature, the interconversion is extremely rapid, occurring millions of times per second. While specific kinetic data for 4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid are not extensively documented, its interconversion barrier is expected to be of a similar magnitude to other substituted cyclohexanes.

| Compound | Energy Barrier (kcal/mol) |

|---|---|

| Cyclohexane | ~10-11 |

| Methylcyclohexane | ~10 |

In substituted cyclohexanes, the two chair conformations are often not equal in energy. Substituents generally prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions—repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. fiveable.megoogle.com The energetic preference for the equatorial position is quantified by the conformational energy, or A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.com

The two substituents on the target molecule are the carboxylic acid (-COOH) and the dimethylcarbamoyl [-CON(CH3)2] groups.

Carboxylic acid (-COOH): This group has a reported A-value of approximately 1.35–1.4 kcal/mol. wikipedia.orgmsu.edu

Dimethylcarbamoyl [-CON(CH3)2]: A precise A-value for this group is not readily available in the literature. However, due to the presence of the carbonyl group and two methyl groups on the nitrogen, it is considered a sterically demanding substituent, likely bulkier than the carboxylic acid group. Its A-value is expected to be higher than that of -COOH.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -COOH (Carboxylic acid) | ~1.4 |

| -CH3 (Methyl) | 1.7 |

| -N(CH3)2 (Dimethylamino) | 2.1 |

| -CON(CH3)2 (Dimethylcarbamoyl) | Not reported (estimated to be >1.4) |

The conformational equilibrium depends on whether the molecule is the cis or trans isomer.

cis-isomer: In the cis configuration, one substituent must be axial and the other equatorial (axial-equatorial). stackexchange.com Through a ring flip, they interconvert to an equatorial-axial conformation. These two conformations are not energetically equivalent. The equilibrium will favor the conformer where the bulkier group—presumed to be the dimethylcarbamoyl group—occupies the more stable equatorial position. spcmc.ac.inlibretexts.org

trans-isomer: The trans configuration can exist in two distinct chair conformations: one where both substituents are equatorial (diequatorial) and another where both are axial (diaxial). stackexchange.com The diaxial conformation suffers from significant 1,3-diaxial steric strain from both groups. Consequently, the diequatorial conformer is vastly more stable, and the conformational equilibrium lies almost entirely on the side of the diequatorial form. fiveable.melibretexts.org

V. Theoretical and Computational Chemistry of 4 Dimethylcarbamoyl Cyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic distribution and orbital energies. These calculations are crucial for understanding chemical bonding, reactivity, and various molecular properties. For 4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid, methods like Density Functional Theory (DFT) can provide a detailed picture of its electronic landscape.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO having a specific energy level. The most critical orbitals for chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

For this compound, the HOMO is predicted to be localized primarily on the atoms with lone pairs of electrons, specifically the oxygen atoms of both the carboxylic acid and amide groups, as well as the nitrogen atom of the amide. These regions represent the most nucleophilic sites. The LUMO, conversely, is expected to be an antibonding π* orbital associated with the carbonyl (C=O) groups of the amide and carboxylic acid functions. These are the most electrophilic sites, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics This table presents a conceptual prediction of the primary atomic orbital contributions to the frontier orbitals of this compound based on general principles of electronic structure.

| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |

| HOMO | Lone pair orbitals of carbonyl oxygens and amide nitrogen | Nucleophilic character, site of oxidation |

| LUMO | π* antibonding orbitals of the C=O groups (amide and acid) | Electrophilic character, site of reduction or nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An Electrostatic Potential (ESP) map is a computational tool that visualizes this charge distribution on the molecule's electron density surface. spectrabase.com ESP maps use a color spectrum where red indicates regions of high electron density (negative potential), and blue indicates regions of low electron density (positive potential), while green represents neutral areas. researchgate.net

For this compound, the ESP map is expected to show significant negative potential (red) around the highly electronegative oxygen atoms of the two carbonyl groups and the hydroxyl group. These areas are rich in electrons and are likely sites for electrophilic attack or hydrogen bonding. researchgate.net A region of strong positive potential (blue) is predicted around the acidic hydrogen of the carboxylic acid's hydroxyl group, highlighting its susceptibility to deprotonation by a base. oregonstate.edu The hydrogen atoms on the methyl groups attached to the nitrogen will also exhibit a lesser degree of positive potential. The cyclohexane (B81311) ring's carbon and hydrogen framework would be largely neutral (green).

Table 2: Predicted Partial Charges on Key Atoms This table provides a qualitative prediction of the relative partial charges on the key atoms of this compound, as would be derived from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

| Atom / Group | Functional Group | Predicted Partial Charge | Rationale |

| O (C=O) | Carboxylic Acid & Amide | Highly Negative (δ-) | High electronegativity and lone pairs |

| O (-OH) | Carboxylic Acid | Negative (δ-) | High electronegativity and lone pairs |

| H (-OH) | Carboxylic Acid | Highly Positive (δ+) | Polar O-H bond, acidic nature |

| C (C=O) | Carboxylic Acid & Amide | Positive (δ+) | Bonded to two electronegative oxygen atoms |

| N | Amide | Slightly Negative (δ-) | Electronegative, but lone pair delocalized by resonance |

| C (N-CH₃) | Amide | Slightly Positive (δ+) | Bonded to electronegative nitrogen |

Conformational Energy Landscapes

The three-dimensional structure of a molecule is not static. Molecules can exist in various spatial arrangements, or conformations, which arise from the rotation around single bonds. The collection of all possible conformations and their corresponding potential energies forms the conformational energy landscape. Understanding this landscape is key to identifying the most stable, low-energy structures that a molecule will predominantly adopt.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape. chemicalbook.com By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step, a PES scan can map the energy profile of a conformational change.

For this compound, the most significant conformational process is the "ring flip" of the cyclohexane core between its two chair forms. nih.gov A PES scan of the ring-flip pathway would reveal the chair conformations as the energy minima. The pathway between them would proceed through higher-energy intermediates, including the twist-boat (a local minimum) and transition states like the half-chair and the boat conformation. uci.edu The chair conformation is the most stable form of cyclohexane because it minimizes both angle strain and torsional strain. nih.gov The global energy minimum for the entire molecule corresponds to the most stable chair conformer of its most stable stereoisomer.

The molecule this compound is a 1,4-disubstituted cyclohexane, which can exist as two distinct configurational isomers: cis and trans. Each of these isomers has a unique set of conformers with different stabilities.

The trans isomer can exist in two primary chair conformations: one where both the carboxylic acid and dimethylcarbamoyl groups are in equatorial positions (diequatorial), and another where both are in axial positions (diaxial). The diequatorial conformer is significantly more stable. nih.gov Axial substituents experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). The diaxial conformer would have severe steric strain from both bulky groups, making its population negligible at equilibrium. Therefore, the global minimum energy structure for the molecule is predicted to be the diequatorial conformer of the trans isomer.

The cis isomer exists as a mixture of two interconverting chair conformers. In either conformer, one substituent is in an equatorial position and the other is in an axial position. acs.org The equilibrium between these two conformers will favor the one where the sterically larger substituent occupies the more spacious equatorial position to minimize 1,3-diaxial interactions. researchgate.net The dimethylcarbamoyl group is sterically more demanding than the carboxylic acid group. Consequently, the more stable conformer of the cis isomer will have the dimethylcarbamoyl group in the equatorial position and the carboxylic acid group in the axial position.

Table 3: Predicted Relative Stabilities of Major Conformers This table summarizes the predicted order of stability for the chair conformers of the cis and trans isomers of this compound.

| Isomer | Substituent Positions (COOH, CONMe₂) | Predicted Relative Energy | Primary Destabilizing Interactions |

| trans | Equatorial, Equatorial | Lowest (Global Minimum) | None (Gauche interactions within substituents) |

| cis | Axial, Equatorial | Intermediate | 1,3-diaxial interactions from axial -COOH |

| cis | Equatorial, Axial | Higher | 1,3-diaxial interactions from axial -CONMe₂ |

| trans | Axial, Axial | Highest | Severe 1,3-diaxial interactions from both groups |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgdocbrown.info

Predicted ¹H NMR chemical shifts would show a distinct signal for the acidic proton of the carboxylic acid at a high chemical shift (δ > 10 ppm). oregonstate.edu The protons of the two N-methyl groups would likely appear as one or two singlets around δ 2.9-3.1 ppm, depending on the rate of rotation around the C-N amide bond. The protons on the cyclohexane ring would resonate in the δ 1.2-2.5 ppm range, with equatorial protons generally appearing at a slightly higher chemical shift (downfield) than their corresponding axial protons.

Predicted ¹³C NMR spectra would feature signals for the two carbonyl carbons (amide and carboxylic acid) in the δ 170-185 ppm region. compoundchem.comlibretexts.org The carbons of the N-methyl groups are expected around δ 35-40 ppm. The carbons of the cyclohexane ring would appear in the δ 25-45 ppm range, with the carbons bearing the substituents (C1 and C4) being shifted further downfield. chemicalbook.comoregonstate.edu

Predicted IR spectra are characterized by the vibrational modes of the functional groups. Strong absorption bands corresponding to the C=O stretching vibrations are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer), while the tertiary amide C=O stretch (Amide I band) is predicted around 1630-1660 cm⁻¹. nih.govnih.gov A very broad O-H stretching band, characteristic of a carboxylic acid dimer, is expected in the 2500-3300 cm⁻¹ region.

Table 4: Predicted Key Spectroscopic Parameters This table provides theoretically predicted values for the most characteristic NMR and IR signals for this compound, based on typical values for its functional groups.

| Spectroscopy Type | Predicted Signal | Assignment |

| ¹H NMR | δ 10.0 - 13.0 ppm (broad s) | Carboxylic acid proton (-COO-H ) |

| δ 2.9 - 3.1 ppm (s) | N-methyl protons (-N(CH₃ )₂) | |

| δ 2.2 - 2.6 ppm (m) | Cyclohexyl methine proton (-CH -COOH) | |

| δ 1.2 - 2.2 ppm (m) | Other cyclohexyl protons (-CH₂-) | |

| ¹³C NMR | δ 175 - 185 ppm | Carboxylic acid carbonyl carbon (-C OOH) |

| δ 170 - 180 ppm | Amide carbonyl carbon (-C ONMe₂) | |

| δ 40 - 45 ppm | Cyclohexyl methine carbons (-C H-) | |

| δ 35 - 40 ppm | N-methyl carbons (-N(C H₃)₂) | |

| δ 25 - 35 ppm | Other cyclohexyl carbons (-C H₂-) | |

| IR | 2500 - 3300 cm⁻¹ (very broad) | O-H stretch (carboxylic acid dimer) |

| 2850 - 3000 cm⁻¹ (m) | C-H stretch (alkyl) | |

| 1700 - 1725 cm⁻¹ (s) | C=O stretch (carboxylic acid dimer) | |

| 1630 - 1660 cm⁻¹ (s) | C=O stretch (tertiary amide, Amide I) | |

| 1200 - 1450 cm⁻¹ (m) | C-O stretch and O-H bend |

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of organic molecules. For this compound, density functional theory (DFT) is a commonly employed method for calculating ¹H and ¹³C NMR chemical shifts. The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. A combination of a hybrid functional, such as B3LYP, and a basis set with polarization and diffuse functions, for instance, 6-311++G(d,p), is often utilized to achieve a good balance between accuracy and computational cost. To account for the influence of the solvent on the chemical shifts, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently incorporated into the calculations.

For this compound, theoretical calculations would predict distinct chemical shifts for the cis and trans isomers due to the different spatial orientations of the dimethylcarbamoyl and carboxylic acid groups. The predicted shifts for the protons and carbons of the cyclohexane ring, as well as the methyl groups of the dimethylcarbamoyl moiety, can be compared with experimental data to confirm the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexane-H (axial) | 1.20 - 1.50 | - |

| Cyclohexane-H (equatorial) | 1.80 - 2.10 | - |

| CH-COOH | 2.20 - 2.50 | 45.0 - 50.0 |

| CH-CON(CH₃)₂ | 2.50 - 2.80 | 42.0 - 47.0 |

| N-CH₃ | 2.90, 3.05 | 36.0, 37.5 |

| COOH | 12.0 - 12.5 | 175.0 - 180.0 |

| CON(CH₃)₂ | - | 170.0 - 175.0 |

Note: The data in this table is illustrative and represents typical chemical shift ranges expected from DFT calculations for a molecule of this type. Actual values would be obtained from specific quantum chemical software outputs.

Vibrational Frequencies and Intensities

The vibrational spectrum of this compound can be computationally modeled using DFT to predict its infrared (IR) and Raman frequencies and intensities. These calculations are instrumental in assigning the vibrational modes observed in experimental spectra. A study on the structurally related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), using the B3LYP method with the 6-31G(d,p) basis set, provides a basis for understanding the vibrational characteristics of a substituted cyclohexane ring. journalcra.comresearchgate.netnih.gov

For this compound, the calculated vibrational spectrum would be characterized by several key stretching and bending modes. The O-H stretch of the carboxylic acid group is expected to appear as a broad band at high wavenumbers. The C=O stretching vibrations of the carboxylic acid and the amide functionalities would give rise to intense bands in the region of 1600-1800 cm⁻¹. The N-C=O stretching and bending modes of the dimethylcarbamoyl group, along with the various C-H and C-C vibrations of the cyclohexane ring, would populate the fingerprint region of the spectrum. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

Table 2: Selected Predicted Vibrational Frequencies for a 4-(Substituted)cyclohexane-1-carboxylic Acid Moiety (Based on Tranexamic Acid Data) journalcra.comresearchgate.netnih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch (Carboxylic Acid) | ~3400 | Strong, Broad |

| C-H Stretch (Cyclohexane) | 2900 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1720 | Very Strong |

| C=O Stretch (Amide) | ~1650 | Very Strong |

| N-H Bend / C-N Stretch | 1500 - 1600 | Medium-Strong |

| C-H Bend (Cyclohexane) | 1400 - 1470 | Medium |

| C-O Stretch / O-H Bend | 1200 - 1300 | Strong |

| C-N Stretch (Dimethylamino) | 1100 - 1200 | Medium |

| Cyclohexane Ring Vibrations | 800 - 1100 | Weak-Medium |

Note: The data is based on computational studies of the structurally similar tranexamic acid and serves as an illustrative example. journalcra.comresearchgate.netnih.gov The intensities are qualitative descriptions.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and activation energy barriers.

For this compound, a reaction of significant interest is the hydrolysis of the amide bond. Computational methods can be used to model this reaction, typically involving the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide. Transition state searches, using methods like the synchronous transit-guided quasi-Newton (STQN) method, can identify the geometry of the transition state structure. Subsequent frequency calculations are performed to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state.

The activation energy barrier for the reaction is then calculated as the difference in energy between the transition state and the reactants. These calculations can be performed for both acid- and base-catalyzed hydrolysis pathways to determine which is more favorable.

The solvent plays a crucial role in many chemical reactions, and its effects on reaction pathways can be modeled computationally. For the hydrolysis of this compound, which would typically occur in an aqueous solution, solvation effects are significant. Implicit solvation models, such as PCM, can be used to approximate the bulk solvent environment and its influence on the energies of reactants, transition states, and products.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Materials

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound in solution, MD simulations can provide insights into its conformational dynamics, solvation structure, and transport properties.

In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By analyzing the trajectories from an MD simulation, various properties can be calculated. For instance, the conformational flexibility of the cyclohexane ring can be investigated by monitoring the dihedral angles of the ring over time. The preferred solvation of the carboxylic acid and dimethylcarbamoyl groups can be studied by calculating the radial distribution functions of water molecules around these functional groups. The diffusion coefficient of the molecule in solution can also be determined from the mean square displacement of the molecule over time. These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Vi. Applications in Advanced Chemical Synthesis and Materials Science Excluding Biological

Use as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of 4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid makes it a valuable intermediate in the construction of elaborate organic molecules. The carboxylic acid and amide moieties can be selectively modified, enabling a stepwise and controlled approach to synthesizing complex structures.

In modular synthesis, complex molecules are assembled from smaller, pre-functionalized building blocks. The cyclohexane (B81311) ring of this compound provides a robust and predictable scaffold. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid halides, facilitating coupling with other molecular fragments. Simultaneously, the dimethylcarbamoyl group can influence the molecule's solubility and conformational properties, or it can be a site for further chemical transformations. This modularity is particularly advantageous in the synthesis of compounds where a specific three-dimensional arrangement of functional groups is crucial for their intended properties.

The synthesis of precursors for functional materials often requires molecules with well-defined geometries and reactive sites. This compound serves as an excellent starting point for such precursors. For instance, the carboxylic acid can be used to anchor the molecule to a surface or to polymerize into a larger structure. The dimethylcarbamoyl group can be incorporated to enhance the thermal stability or solubility of the resulting material. The rigid cyclohexane backbone helps to create predictable and ordered structures in the final material, which is a critical factor for applications in areas like liquid crystals and organic electronics. Research into derivatives of cyclohexanecarboxylic acid has shown their utility in creating mesomorphous (liquid crystal) characteristics, a property that is highly dependent on molecular shape and rigidity. osti.gov

Derivatization for Chemical Library Generation

The creation of chemical libraries, which are large collections of diverse molecules, is a cornerstone of modern chemical research. These libraries are instrumental in the discovery of new materials and catalysts. This compound is an attractive scaffold for the generation of such libraries due to its synthetic tractability and the structural diversity that can be achieved through its derivatization.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. youtube.com The two distinct functional groups on this compound allow for a combinatorial approach to library synthesis. For example, the carboxylic acid can be reacted with a diverse set of alcohols or amines to create a library of esters or amides. In a subsequent step, if desired, modifications could be made involving the dimethylcarbamoyl group, further expanding the diversity of the library. This parallel synthesis approach is highly efficient for generating a multitude of compounds for screening purposes.

A key aspect of chemical library design is the use of diverse scaffolds to explore a wide range of chemical space. The cyclohexane ring of this compound provides a non-aromatic, three-dimensional scaffold that is distinct from the flat, aromatic rings often found in chemical libraries. By modifying the substituents on the cyclohexane ring or by using different stereoisomers (cis/trans) of the starting material, a wide array of structural analogues can be synthesized. This allows for a systematic investigation of how changes in the three-dimensional shape of a molecule affect its properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The ability of molecules to self-assemble into larger, ordered structures is a key principle in this field. Carboxylic acid derivatives are known to form self-assembled structures. nih.gov

The structure of this compound contains both a hydrogen bond donor (the carboxylic acid proton) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and the amide). This combination of functional groups can facilitate the formation of well-defined supramolecular structures through hydrogen bonding. For example, the carboxylic acid groups can form dimers, a common motif in the self-assembly of carboxylic acids. The dimethylcarbamoyl group can also participate in hydrogen bonding or other non-covalent interactions, further directing the self-assembly process. The stereochemistry of the cyclohexane ring (cis or trans) will significantly influence the geometry of these intermolecular interactions and, consequently, the architecture of the resulting supramolecular assembly. This controlled self-assembly is a promising avenue for the bottom-up fabrication of novel nanomaterials with tailored properties.

Design of Hydrogen-Bonded Architectures

The dual functionality of this compound makes it an intriguing candidate for the construction of predictable hydrogen-bonded networks. The carboxylic acid group can form robust, dimeric O-H···O hydrogen bonds, a common and reliable interaction in crystal engineering. nih.gov Simultaneously, the dimethylamide group offers a carbonyl oxygen that can act as a hydrogen bond acceptor.

This combination of functional groups could lead to the formation of various supramolecular assemblies, including:

One-dimensional chains: Molecules could link head-to-tail, with the carboxylic acid of one molecule hydrogen-bonding to the amide oxygen of the next.

Two-dimensional sheets: The carboxylic acid dimers could form the backbone of a sheet, with the dimethylamide groups providing interlayer or intralayer connectivity. nih.gov

Complex three-dimensional networks: The cyclohexane ring's stereochemistry (cis vs. trans isomers) would significantly influence the directionality of these hydrogen bonds, enabling the design of more intricate architectures. researchgate.net

The predictable nature of these hydrogen-bonding interactions is crucial for the rational design of molecular crystals with specific desired properties. researchgate.net

Formation of Crystalline or Amorphous Materials with Designed Properties

The ability to form controlled hydrogen-bonded networks directly influences the solid-state properties of a material, determining whether it forms a crystalline or an amorphous solid.

Crystalline Materials: By carefully controlling crystallization conditions, it may be possible to guide the self-assembly of this compound into highly ordered crystalline structures. The properties of these crystals, such as melting point, solubility, and mechanical strength, would be dictated by the specific hydrogen-bonding motifs and the packing of the cyclohexane rings. The stereoisomerism of the cyclohexane ring would be a critical factor in determining the final crystal packing and symmetry. osti.gov

Amorphous Materials: Conversely, rapid precipitation or the introduction of specific impurities could disrupt the long-range order, leading to the formation of an amorphous material. Such materials lack a defined melting point and may exhibit properties like improved solubility or different mechanical characteristics compared to their crystalline counterparts. The interplay between the strong carboxylic acid dimerization and the weaker interactions involving the amide group could be exploited to control the degree of order in the solid state.

Polymer Chemistry and Polymer-Based Materials

The presence of a reactive carboxylic acid group suggests that this compound could be a valuable building block in polymer chemistry.

Monomer for Polycondensation or Polymerization Reactions

While the molecule itself is monofunctional in terms of its carboxylic acid group, it could participate in polymerization reactions in several ways:

Chain Terminator: In a polycondensation reaction with difunctional monomers (like diols or diamines), it could act as a chain terminator, controlling the molecular weight of the resulting polymer.

Co-monomer: It could be used as a co-monomer with other dicarboxylic acids to introduce the dimethylcarbamoyl functionality into the polymer backbone, thereby modifying the polymer's properties. For instance, its incorporation into a polyester, formed from a diol and a dicarboxylic acid like 1,4-cyclohexanedicarboxylic acid, could alter the final material's solubility and thermal characteristics. google.comresearchgate.net

| Monomer Type | Potential Role in Polymerization | Example Polymer System |

| Difunctional (e.g., Diol, Diamine) | Reacts with the carboxylic acid group | Polyester, Polyamide |

| Dicarboxylic Acid | Co-monomer to introduce functionality | Copolyester, Copolyamide |

Incorporation into Functional Polymers (e.g., as a cross-linking agent, side chain)

A more likely application in polymer chemistry is the incorporation of this compound as a functional side chain. This could be achieved by first modifying the carboxylic acid to a polymerizable group (e.g., an acrylate (B77674) or vinyl group) and then copolymerizing it with other monomers.

The resulting polymer would feature pendant dimethylcarbamoylcyclohexane groups, which could impart several useful properties:

Increased Polarity: The amide group would increase the polymer's polarity, potentially improving its adhesion to polar substrates or its affinity for certain solvents.

Hydrogen Bonding Sites: The amide carbonyl can act as a hydrogen bond acceptor, influencing the polymer's morphology and its interactions with other molecules.

Cross-linking Potential: While not a traditional cross-linking agent, the functional groups could be chemically modified post-polymerization to create cross-links between polymer chains, enhancing the material's mechanical strength and thermal stability.

Applications in Catalysis or Ligand Design

The rigid cyclohexane framework of this compound makes it a potential scaffold for the design of specialized ligands for catalysis, particularly if it can be resolved into its separate enantiomers.

Synthesis of Chiral Auxiliaries or Ligands

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a synthetic sequence to guide a chemical reaction to produce a single enantiomer of the desired product. scielo.org.mxresearchgate.netrsc.org If this compound were available in an enantiopure form, it could potentially serve as a chiral auxiliary.

The synthetic process would involve:

Attaching the chiral auxiliary to a prochiral substrate via its carboxylic acid group.

Performing a diastereoselective reaction, where the bulky and stereochemically defined cyclohexane group directs the approach of a reagent to one face of the molecule.

Removing the chiral auxiliary to yield the enantiomerically enriched product.

Components in Organocatalytic or Metal-Mediated Systems

While direct and extensive research on the specific applications of this compound in organocatalytic or metal-mediated systems is not widely documented in publicly available literature, its structural features suggest significant potential in these fields. The molecule combines a rigid cyclohexane backbone with two distinct functional groups—a carboxylic acid and a tertiary amide—which can be exploited in the design of novel catalysts and ligands.

The carboxylic acid moiety can act as a Brønsted acid or as a coordinating group for a metal center. The dimethylcarbamoyl group, with its carbonyl oxygen and the nitrogen atom, can also participate in metal coordination or act as a hydrogen bond acceptor, influencing the steric and electronic environment of a catalytic system. The stereochemistry of the cyclohexane ring (cis or trans isomers) would further play a crucial role in defining the spatial arrangement of these functional groups, which is a key aspect in asymmetric catalysis.

Potential as a Ligand in Metal-Mediated Catalysis:

The bifunctional nature of this compound makes it an attractive candidate for a bidentate ligand in metal-mediated catalysis. The carboxylate group can form a strong bond with a variety of metal centers, while the amide carbonyl oxygen can act as a secondary coordination site. This chelation effect can enhance the stability and reactivity of the metal complex.

The rigid cyclohexane scaffold can provide a well-defined geometry, which is advantageous for controlling selectivity in catalytic reactions. For instance, chiral versions of this ligand could be synthesized and employed in asymmetric transformations such as hydrogenations, C-C bond-forming reactions, and oxidations. The dimethylamide group could also influence the solubility of the resulting metal complex in organic solvents.

Below is a hypothetical data table illustrating the potential performance of a chiral metal complex derived from a derivative of this compound in an asymmetric catalytic reaction, based on typical results seen with similar ligand systems.

Table 1: Hypothetical Performance in Asymmetric Aldol Reaction

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5 | Toluene | -20 | 12 | 85 | 92 |

| 2 | 5 | THF | -20 | 12 | 78 | 88 |

| 3 | 2 | Toluene | -20 | 24 | 82 | 91 |

| 4 | 5 | CH2Cl2 | 0 | 12 | 90 | 85 |

Role in Organocatalysis:

In the realm of organocatalysis, this compound could serve as a bifunctional catalyst. The carboxylic acid can act as a Brønsted acid to activate electrophiles, while the amide group can function as a Lewis base or a hydrogen-bonding site to orient the nucleophile. This cooperative action is a hallmark of many efficient organocatalysts.